molecular formula C19H17F3N2O B2386668 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-60-7

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2386668
CAS No.: 338773-60-7
M. Wt: 346.353
InChI Key: PGRGRPAFVBACCO-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by the presence of tert-butylphenoxy and trifluoromethyl groups attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate . Further reactions involving trifluoromethylation and cyclization steps lead to the formation of the final quinoxaline structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core, leading to different substituted products.

    Substitution: The tert-butylphenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-17-16(19(20,21)22)23-14-6-4-5-7-15(14)24-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGRPAFVBACCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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